[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
Description
Chemical Structure: The compound [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine (CAS: Not explicitly listed in evidence; see Table 1 for analogues) is a secondary amine featuring two distinct substituents:
- A 2-methoxyphenylmethyl group (aromatic ring with a methoxy group at the ortho position).
- A 1-methyl-1H-pyrazol-5-ylmethyl group (methyl-substituted pyrazole ring).
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C13H17N3O/c1-16-12(7-8-15-16)10-14-9-11-5-3-4-6-13(11)17-2/h3-8,14H,9-10H2,1-2H3 |
InChI Key |
LUCVAZRNIBQRNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 2-methoxybenzyl chloride with 1-methyl-1H-pyrazole-5-carboxaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium iodide or thiourea in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophilic groups replacing the methoxy group.
Scientific Research Applications
[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : Likely C₁₃H₁₇N₃O (inferred from structural analogues in , and 16).
- However, the absence of an ethanamine linker distinguishes it from hallucinogenic NBOMe compounds .
Comparison with Structural Analogues
Substituted Phenylmethyl Analogues
Compounds with variations in the phenyl ring substituents or pyrazole substitution patterns are cataloged below.
Key Observations :
- Substituent Position : The 2-methoxy group on the phenyl ring (target compound) contrasts with 3-bromo () or 3-methoxy () analogues, which may alter electronic properties and receptor binding .
- Linker Flexibility : Ethyl linkers () vs. methyl linkers (target compound) could influence conformational freedom and bioavailability.
Pyrazole-Modified Analogues
Variations in the pyrazole ring or its substitution pattern:
Key Observations :
- Pyrazole Functionalization: The target compound’s methylamine linker distinguishes it from simpler pyrazole derivatives like 5-amino-3-methyl-1-phenylpyrazole (), which lacks the bifunctional amine structure .
Heterocyclic Replacements
Compounds replacing the pyrazole with other heterocycles:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Differences | Source/Application |
|---|---|---|---|---|---|
| [(1-Methyl-1H-pyrazol-5-yl)methyl][2-(thiophen-2-yl)ethyl]amine | C₁₂H₁₅N₃S | 233.33 | 1156714-20-3 | Thiophene replaces phenyl | Supplier catalog () |
| (1-Methyl-1H-pyrazol-5-yl)methylamine | C₁₀H₁₉N₃ | 181.28 | 1157107-74-8 | Aliphatic pentyl group replaces aromatic ring | Supplier catalog () |
Key Observations :
- Aromatic vs. Aliphatic : Replacement of the phenyl group with thiophene () introduces sulfur-based electronic effects, while aliphatic chains (e.g., pentyl) may enhance lipophilicity .
Biological Activity
[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is an organic compound characterized by a methoxyphenyl group and a 1-methyl-1H-pyrazol-5-yl moiety. Its unique structure suggests potential for various biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including empirical studies, case studies, and structural analyses.
Chemical Structure and Properties
The molecular formula of [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is C13H17N3O, with a molecular weight of 231.29 g/mol. The compound consists of:
- A methoxy group (-OCH₃) attached to a phenyl ring.
- A pyrazole ring , which is a five-membered heterocyclic structure containing two nitrogen atoms.
This combination of functional groups is known to influence the compound’s biological interactions and pharmacological profiles.
Biological Activities
Compounds with similar structures often exhibit diverse biological activities. The specific activities of [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can be categorized as follows:
1. Anticancer Activity
Research indicates that compounds containing pyrazole derivatives often demonstrate significant anticancer properties. For instance, derivatives of pyrazole have shown inhibitory effects against various cancer cell lines, such as:
- Human colon adenocarcinoma (HT-29)
- Human gastric carcinoma (GXF 251)
A study highlighted that modifications to pyrazole structures can enhance their antiproliferative activities, suggesting that [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine may also possess similar potential when structurally optimized .
2. Enzyme Inhibition
Pyrazole-containing compounds have been identified as inhibitors for several enzymes implicated in disease processes:
- Sirtuin 2 : Compounds related to pyrazoles have shown inhibitory potency against this enzyme, which is involved in cellular regulation .
- Cyclooxygenases (COX) : Certain derivatives exhibit selective inhibition against COX enzymes, which are targets for anti-inflammatory drugs.
3. Neuroprotective Effects
Some studies suggest that pyrazole derivatives may exert neuroprotective effects, potentially through mechanisms involving the modulation of neurotransmitter systems or reduction of oxidative stress .
Case Studies
Several studies have been conducted to evaluate the biological activity of compounds similar to [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Pyrazole Derivative 1 | Anticancer | ~92.4 µM | |
| Pyrazole Urea | COX Inhibition | 53 nM | |
| Pyrazole Analogue | p38 MAPK Inhibition | 0.004 µM |
These findings illustrate the potential of pyrazole-based compounds in therapeutic applications.
The mechanisms through which [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine exerts its biological effects may involve:
- Binding Affinity : Interaction with specific receptors or enzymes, influencing cellular pathways.
- Structural Modifications : Alterations in the compound's structure can significantly impact its efficacy and selectivity against biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
